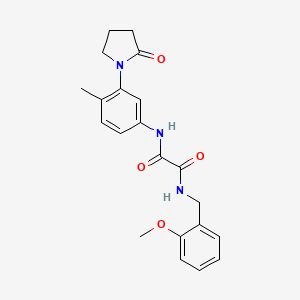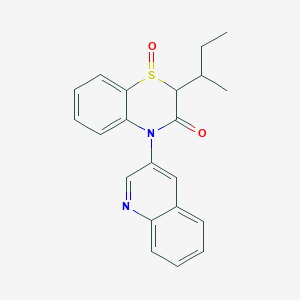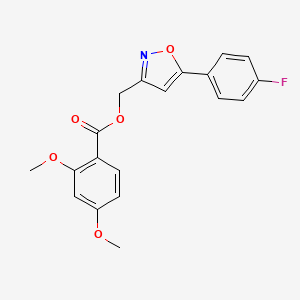
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate”, also known as FIMDPB, is a chemical compound. Isoxazole, which is a part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular formula of FIMDPB is C19H16FNO5. The structure of isoxazole, a part of this compound, consists of a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Synthesis and Mesomorphic Properties
Research has been conducted on novel chiral compounds with structural similarities, focusing on their synthesis and mesomorphic properties. For instance, chiral benzoates and fluorobenzoates have been synthesized and tested for their phase transitions and mesomorphic properties, revealing significant findings such as the observation of extremely low melting compounds and the presence of antiferroelectric smectic phases with direct transitions from the antiferroelectric to isotropic phase (Milewska et al., 2015).
Potential Medical Applications
Alzheimer's Disease Imaging
Fluorinated benzoxazole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for β-amyloid aggregates and demonstrated promising results in both in vitro and in vivo models, suggesting their utility in detecting β-amyloid plaques in the living human brain (Cui et al., 2012).
Antitumor Activity
Fluorinated benzothiazoles have been explored for their antitumor properties, with studies revealing their potent cytotoxicity in vitro in sensitive human breast cell lines. These compounds' bioactivity has been linked to specific metabolic pathways, indicating their potential as therapeutic agents for cancer treatment (Hutchinson et al., 2001). Further investigation into the mechanisms of action of benzothiazole compounds has highlighted the role of cytochrome P450 enzymes in mediating their antitumor activity, providing insights into their therapeutic potential and the possibility of targeting specific cancer types (Tan et al., 2011).
Photochromic and Fluorescence Properties
Studies on hexatriene-type photochromic compounds have revealed their potential for applications requiring photochromic coloration and fluorescence switching. These compounds exhibit interesting properties in both solution and amorphous solid states, with implications for materials science and optical applications (Taguchi et al., 2011).
Mécanisme D'action
While the specific mechanism of action for FIMDPB is not mentioned in the available resources, isoxazole derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Orientations Futures
Isoxazole, a part of FIMDPB, has immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-15-7-8-16(18(10-15)24-2)19(22)25-11-14-9-17(26-21-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXFOSCYZBDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)
![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)
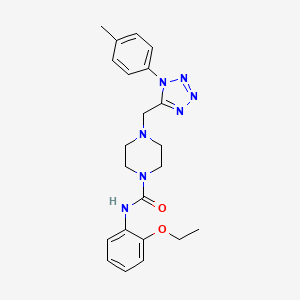
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
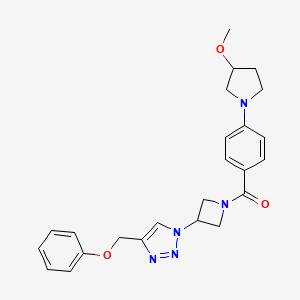
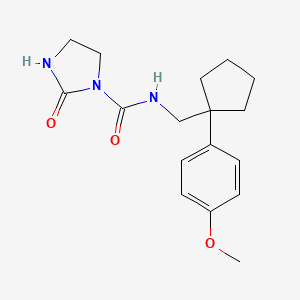
![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)
